Cas no 36155-35-8 (2-(4-Chlorophenyl)thioethanamine)
2-(4-Chlorophenyl)thioethanamine Chemical and Physical Properties
Names and Identifiers
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- Ethanamine,2-[(4-chlorophenyl)thio]-
- 2-(4-chlorophenyl)sulfanylethanamine
- 2-(4-chlorophenylthio)ethanamine
- 2-[(4-Chlorophenyl)thio]ethanaMine
- (2-Amino-aethyl)-(4-chlor-phenyl)-sulfid
- 1-[(2-aminoethyl)sulfanyl]-4-chlorobenzene
- 2-(4-chloro-phenylsulfanyl)-ethylamine
- 2-(4-chlorophenylthio)ethylamine
- 2-(4-Chlor-phenylmercapto)-aethylamin
- 2-[(4-chlorophenyl)sulfanyl]ethanamine
- 2-Amino-1-(4-chlor-phenylmercapto)-aethan
- 2-aminoethyl(4-chlorophenyl)sulfide
- 2-[(4-chlorophenyl)sulfanyl]ethan-1-amine
- EN300-13292
- 2-((4-Chlorophenyl)thio)ethan-1-amine
- A874417
- 2-((4-chlorophenyl)thio)ethanamine
- AKOS000201651
- CS-0451689
- 3J-609S
- 2-((4-Chlorophenyl)sulfanyl)ethylanmine
- SCHEMBL2154362
- DTXSID80383186
- 36155-35-8
- AM100721
- Ethanamine, 2-[(4-chlorophenyl)thio]-
- FT-0679082
- DRRBWTYKNMYIMG-UHFFFAOYSA-N
- Z54751093
- MFCD00215613
- STK009520
- G29257
- SY152320
- ALBB-005188
- 2-(4-Chlorophenyl)thioethanamine
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- MDL: MFCD00215613
- Inchi: 1S/C8H10ClNS/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
- InChI Key: DRRBWTYKNMYIMG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)SCCN
Computed Properties
- Exact Mass: 187.02200
- Monoisotopic Mass: 188.030073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.9
- XLogP3: 2.1
Experimental Properties
- Density: 1.23
- Boiling Point: 288.1°C at 760 mmHg
- Flash Point: 128.1°C
- Refractive Index: 1.607
- PSA: 51.32000
- LogP: 3.09110
2-(4-Chlorophenyl)thioethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Chlorophenyl)thioethanamine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Chlorophenyl)thioethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B405143-25mg |
2-[(4-Chlorophenyl)thio]ethanamine |
36155-35-8 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B405143-50mg |
2-[(4-Chlorophenyl)thio]ethanamine |
36155-35-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B405143-250mg |
2-[(4-Chlorophenyl)thio]ethanamine |
36155-35-8 | 250mg |
$ 95.00 | 2022-06-07 | ||
| Alichem | A019111340-5g |
2-((4-Chlorophenyl)thio)ethanamine |
36155-35-8 | 95% | 5g |
$456.00 | 2023-09-02 | |
| Apollo Scientific | OR32629-1g |
2-[(4-Chlorophenyl)sulfanyl]ethan-1-amine |
36155-35-8 | 95% | 1g |
£124.00 | 2025-02-19 | |
| Apollo Scientific | OR32629-5g |
2-[(4-Chlorophenyl)sulfanyl]ethan-1-amine |
36155-35-8 | 95% | 5g |
£520.00 | 2023-09-02 | |
| abcr | AB266028-500 mg |
2-[(4-Chlorophenyl)thio]ethanamine; . |
36155-35-8 | 500mg |
€132.00 | 2023-04-26 | ||
| abcr | AB266028-1 g |
2-[(4-Chlorophenyl)thio]ethanamine; . |
36155-35-8 | 1g |
€187.10 | 2023-04-26 | ||
| Enamine | EN300-13292-0.05g |
2-[(4-chlorophenyl)sulfanyl]ethan-1-amine |
36155-35-8 | 95% | 0.05g |
$23.0 | 2023-05-03 | |
| Enamine | EN300-13292-0.1g |
2-[(4-chlorophenyl)sulfanyl]ethan-1-amine |
36155-35-8 | 95% | 0.1g |
$35.0 | 2023-05-03 |
2-(4-Chlorophenyl)thioethanamine Suppliers
2-(4-Chlorophenyl)thioethanamine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(4-Chlorophenyl)thioethanamine
2-(4-Chlorophenyl)thioethanamine: A Comprehensive Overview
2-(4-Chlorophenyl)thioethanamine, also known by its CAS number 36155-35-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a sulfur atom and a chlorine-substituted phenyl group, exhibits a range of interesting properties that make it valuable for various applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and potential uses of 2-(4-Chlorophenyl)thioethanamine, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
The molecular structure of 2-(4-Chlorophenyl)thioethanamine consists of a thioether group (-S-) connected to a 4-chlorophenyl ring and an ethanamine moiety. This arrangement imparts distinct electronic and steric properties to the molecule, which influence its reactivity and biological behavior. Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their ability to form strong bonds with various biomolecules, making them promising candidates for drug development.
The synthesis of 2-(4-Chlorophenyl)thioethanamine typically involves nucleophilic substitution reactions or coupling reactions, depending on the starting materials and desired product purity. Researchers have explored various synthetic pathways to optimize the yield and selectivity of this compound. For instance, a study published in 2023 demonstrated that the use of microwave-assisted synthesis significantly accelerated the reaction process while maintaining high product quality. Such advancements underscore the ongoing efforts to improve synthetic methodologies for this compound.
In terms of biological activity, 2-(4-Chlorophenyl)thioethanamine has shown potential as an inhibitor of certain enzymes and receptors. Experimental data indicate that it exhibits moderate activity against serine proteases, which are implicated in various pathological conditions such as inflammation and cancer. Furthermore, recent investigations into its pharmacokinetic properties reveal that it possesses favorable absorption and distribution characteristics, making it a viable candidate for further preclinical studies.
The applications of 2-(4-Chlorophenyl)thioethanamine extend beyond medicinal chemistry. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly in the construction of bioactive molecules with complex architectures. For example, it has been employed as a building block in the synthesis of heterocyclic compounds, which are widely used in drug discovery programs.
In conclusion, 2-(4-Chlorophenyl)thioethanamine (CAS No: 36155-35-8) is a versatile compound with diverse applications in organic chemistry and pharmacology. Its structural features, synthetic accessibility, and biological activity position it as an important molecule for further research and development. As new insights into its properties continue to emerge, this compound is expected to play an increasingly significant role in advancing scientific knowledge and therapeutic innovation.
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